5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a partially hydrogenated benzophenanthridine compound. It carries an oxo group at C-4, geminal methyl groups at C-2, and a 3-bromo-4-(dimethylamino)phenyl group at C-5 . This compound is known for its role as a glutaminase inhibitor, which makes it significant in various biochemical and pharmacological studies .
Vorbereitungsmethoden
The synthesis of 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves several steps. One common synthetic route includes the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with a suitable cyclizing agent to form the phenanthridinone core. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and the reaction is often carried out under reflux . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its role as a glutaminase inhibitor. It interferes with the activity of glutaminase, an enzyme responsible for the conversion of glutamine to glutamate . By inhibiting this enzyme, the compound affects glutamine metabolism, which is crucial for the proliferation of cancer cells . The molecular targets and pathways involved include the inhibition of glutaminase activity and the subsequent reduction in glutamate production .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one include other benzophenanthridine derivatives and glutaminase inhibitors. Some of these compounds are:
Glutaminase Inhibitor 968: Another potent glutaminase inhibitor with a similar structure and mechanism of action.
Benzophenanthridine Alkaloids: These compounds share the benzophenanthridine core structure and exhibit various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effect on glutaminase, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H23BrN2O |
---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H23BrN2O/c1-28(2)21-13-11-16(14-19(21)26)25-24-18(8-5-9-22(24)29)23-17-7-4-3-6-15(17)10-12-20(23)27-25/h3-4,6-7,10-14,25,27H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
KZFXJLHNDOQRRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.